UPF 1069

Descripción general

Descripción

UPF 1069 es un compuesto conocido por su función como inhibidor de la poli(ADP-ribosa) polimerasa (PARP). Es un derivado de la isoquinolinona y ha demostrado una selectividad significativa para PARP-2 sobre PARP-1.

Métodos De Preparación

La síntesis de UPF 1069 implica la preparación de derivados de isoquinolinona. Una ruta sintética común incluye la reacción de 5-hidroxiisoquinolina con bromuro de fenacilo en presencia de una base para producir 5-(2-oxo-2-feniletoxi)-1(2H)-isoquinolinona . Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido (DMSO) y temperaturas que van desde la temperatura ambiente hasta temperaturas ligeramente elevadas. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza .

Análisis De Reacciones Químicas

UPF 1069 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas, aunque los estudios detallados sobre sus productos de oxidación son limitados.

Reducción: Las reacciones de reducción pueden modificar el anillo de isoquinolinona, alterando potencialmente su actividad biológica.

Sustitución: Las reacciones de sustitución, particularmente en el grupo fenacilo, pueden conducir a la formación de diversos derivados con diferentes propiedades

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y bases como el carbonato de potasio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Case Study: Ischemic Brain Damage

A study demonstrated that selective inhibition of PARP-2 with UPF 1069 increased CA1 pyramidal cell death in hippocampal slices subjected to OGD, highlighting its potential role in exacerbating ischemic damage. Conversely, in mixed cortical cells, this compound reduced post-ischemic damage, suggesting a complex interaction between PARP inhibition and cell death pathways .

| Concentration (µM) | Effect on CA1 Cell Death | Cell Type |

|---|---|---|

| 0.01 - 1 | Increased | Organotypic hippocampal slices |

| 1 - 10 | Decreased | Mixed cortical cells |

Targeting Androgen Receptor Positive Cancers

This compound has been investigated for its effects on androgen receptor-positive cancer models. Inhibition of PARP-2 using this compound led to reduced proliferation in androgen receptor-positive cell lines, indicating its potential as a therapeutic agent in prostate cancer treatment .

Dual Targeting with ROCK Inhibitors

Recent studies have explored the dual inhibition capabilities of this compound alongside Rho-associated protein kinases (ROCKs). It was found that this compound exhibits cross-affinity for ROCK1 and ROCK2, suggesting that it could be used to develop combination therapies targeting both PARPs and ROCKs simultaneously . This approach may enhance therapeutic efficacy in complex diseases where both pathways are implicated.

| Target | IC50 (µM) | Inhibition (%) at 10 µM |

|---|---|---|

| PARP-1 | 8 | N/A |

| PARP-2 | 0.3 | N/A |

| ROCK1 | N/A | 38% |

| ROCK2 | N/A | 20.5% |

Implications for Genomic Stability

This compound has been shown to play a role in maintaining genomic stability through its effects on DNA repair mechanisms mediated by PARPs. The compound's ability to selectively inhibit PARP-2 provides insights into the differential roles of PARP isoenzymes in cellular response to DNA damage .

Mecanismo De Acción

UPF 1069 ejerce sus efectos inhibiendo la actividad de las enzimas PARP, particularmente PARP-2. Las enzimas PARP juegan un papel crucial en la reparación de roturas de una sola hebra en el ADN. Al inhibir estas enzimas, this compound previene la reparación del daño al ADN, lo que lleva a la acumulación de roturas de ADN y, en última instancia, a la muerte celular. Este mecanismo es particularmente útil en la terapia contra el cáncer, donde el objetivo es matar selectivamente las células cancerosas explotando su dependencia de la reparación del ADN mediada por PARP .

Comparación Con Compuestos Similares

UPF 1069 es único en su selectividad para PARP-2 sobre PARP-1, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de estas enzimas. Los compuestos similares incluyen:

Olaparib: Un conocido inhibidor de PARP utilizado en la terapia contra el cáncer, pero con menos selectividad para PARP-2.

Rucaparib: Otro inhibidor de PARP con una actividad más amplia contra múltiples enzimas PARP.

Niraparib: Un inhibidor de PARP con aplicaciones en el tratamiento del cáncer de ovario

Estos compuestos comparten mecanismos de acción similares, pero difieren en su selectividad y aplicaciones clínicas, destacando las propiedades únicas de this compound.

Actividad Biológica

UPF 1069 is a selective inhibitor of poly(ADP-ribose) polymerase 2 (PARP-2), a member of the PARP family involved in various cellular processes, including DNA repair, apoptosis, and cell survival. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cancer treatment.

This compound specifically inhibits PARP-2, which plays a crucial role in cellular responses to DNA damage. By selectively targeting PARP-2, this compound modulates apoptotic pathways and influences cell survival under stress conditions such as ischemia.

Experimental Findings

-

In Vitro Studies : Research has demonstrated that this compound exhibits different effects on neuronal cell death depending on the model used:

- In rat organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), this compound increased CA1 pyramidal cell death by up to 155% at concentrations ranging from to .

- Conversely, in mouse mixed cortical cell cultures exposed to OGD, this compound significantly reduced post-ischemic damage at concentrations between and .

- Cell Death Mechanisms : The contrasting effects observed can be attributed to the different mechanisms of cell death:

Summary of Key Results

| Model | Effect of this compound | Concentration Range |

|---|---|---|

| Rat Organotypic Hippocampal Slices | Increased CA1 pyramidal cell death (up to 155%) | |

| Mouse Mixed Cortical Cells | Reduced post-ischemic damage |

Neuroprotection in Ischemic Conditions

A pivotal study explored the neuroprotective effects of this compound in models of ischemic brain injury. The findings indicated that while this compound exacerbated cell death in one model (hippocampal slices), it provided significant protection in another (cortical cells). This dichotomy highlights the necessity for careful consideration of the cellular context when evaluating PARP inhibitors for therapeutic use.

Cancer Therapy Potential

The role of PARP inhibitors like this compound extends into cancer therapy. By targeting PARP-2, these compounds can potentially enhance the efficacy of traditional chemotherapeutics by inducing synthetic lethality in cancer cells deficient in DNA repair mechanisms .

Conclusion and Implications

This compound serves as a valuable tool for investigating the biological functions of PARP-2 and its role in various cellular processes. Its distinct effects on different cell types underscore the complexity of targeting PARP enzymes in therapeutic contexts. Future research should continue to delineate the mechanisms underlying these effects and explore the potential clinical applications of this compound in neuroprotection and oncology.

Propiedades

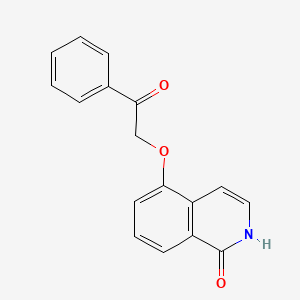

IUPAC Name |

5-phenacyloxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWMRRNGWSITSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648425 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048371-03-4 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1048371-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.